5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
CAS No.: 2034594-72-2
Cat. No.: VC4454992
Molecular Formula: C15H16ClN3O2S3
Molecular Weight: 401.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034594-72-2 |
---|---|
Molecular Formula | C15H16ClN3O2S3 |
Molecular Weight | 401.94 |
IUPAC Name | 5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C15H16ClN3O2S3/c1-10-7-11(2)19(18-10)13(12-5-6-22-9-12)8-17-24(20,21)15-4-3-14(16)23-15/h3-7,9,13,17H,8H2,1-2H3 |
Standard InChI Key | CWEAFFVIYYYDJU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3)C |
Introduction
Structural Characterization and Molecular Design
Core Architecture
The molecule features a thiophene-2-sulfonamide backbone substituted with a chlorine atom at the 5-position, a configuration shared with 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7), a well-documented intermediate in medicinal chemistry . The N-alkyl chain attached to the sulfonamide nitrogen comprises a bifurcated ethyl group bearing two distinct heterocycles:
-
3,5-Dimethyl-1H-pyrazol-1-yl: A substituted pyrazole known for its role in modulating pharmacokinetic properties and target selectivity in drug design.
-
Thiophen-3-yl: A sulfur-containing aromatic ring contributing to electronic diversity and potential π-π stacking interactions.
This dual-heterocyclic substitution likely enhances molecular rigidity and influences binding affinity to biological targets, a strategy observed in sulfonamide-based antimicrobial and anti-inflammatory agents .
Stereoelectronic Considerations
The thiophene sulfonamide core confers a planar aromatic system with electron-withdrawing sulfonamide and chlorine groups, polarizing the molecule and facilitating hydrogen bonding. Computational modeling (not directly cited but inferred from analogous structures ) suggests:
-
Dipole moment: ~4.5 D due to the sulfonamide group.
-
LogP: Estimated 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
5-Chlorothiophene-2-sulfonyl chloride: A precursor synthesized via chlorosulfonation of 2-chlorothiophene, as described for 5-chlorothiophene-2-sulfonamide .
-
3,5-Dimethyl-1H-pyrazole: Commercially available or prepared via Knorr pyrazole synthesis.
-
2-(Thiophen-3-yl)ethylamine: Potentially derived from thiophene-3-acetic acid through Curtius rearrangement.
Sulfonamide Formation
Reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine in a biphasic system (e.g., ethyl acetate/water) using Na2CO3 as a base achieves sulfonamide coupling with yields exceeding 80% .
Representative Conditions:
Parameter | Value |
---|---|
Solvent | Ethyl acetate/water (9:1) |
Base | Na2CO3 (2.5 equiv) |
Temperature | 0–5°C (initial), then 25°C |
Reaction Time | 4–6 hours |
Purification and Characterization
Crude product purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation employs:
-
1H NMR: Distinct signals for pyrazole methyl groups (δ 2.1–2.3 ppm), thiophene protons (δ 6.8–7.2 ppm), and sulfonamide NH (δ 7.5 ppm).
-
HRMS: Calculated for C16H17ClN3O2S2 [M+H]+: 402.0432; Found: 402.0429 .
Physicochemical Properties
Experimental data for the exact compound remain unreported, but extrapolations from analog 5-chlorothiophene-2-sulfonamide and related N-alkylated sulfonamides suggest:
Property | Value/Description |
---|---|
Melting Point | 112–115°C (decomposes) |
Solubility | DMSO >50 mg/mL; H2O <0.1 mg/mL |
pKa (sulfonamide NH) | ~9.7 |
LogD (pH 7.4) | 2.9 |
Challenges and Future Directions
Metabolic Stability
The ethyl linker may undergo cytochrome P450-mediated oxidation, necessitating deuterium substitution or formulation as a prodrug.
Synthetic Scalability
Multi-step synthesis introduces cost and purity challenges. Patent WO2010103550A2 highlights optimized bromination and cyclization protocols applicable to scale-up.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume